2-[(2-Chloro-6-fluorobenzyl)sulfonyl]acetonitrile
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Overview
Description
2-[(2-Chloro-6-fluorobenzyl)sulfonyl]acetonitrile is a chemical compound with the molecular formula C9H7ClFNO2S and a molecular weight of 247.67 g/mol . It is characterized by the presence of a chloro-fluorobenzyl group attached to a sulfonyl acetonitrile moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-6-fluorobenzyl)sulfonyl]acetonitrile typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with a sulfonyl acetonitrile derivative under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-6-fluorobenzyl)sulfonyl]acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group in the compound can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Condensation Reactions: It can also undergo condensation reactions with aldehydes or ketones to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Condensation Reactions: Catalysts such as piperidine are used to facilitate condensation reactions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted derivatives where the chloro group is replaced by the nucleophile.
Oxidation and Reduction: The major products are sulfoxides or sulfones, depending on the reaction conditions.
Condensation Reactions: The major products are various derivatives formed by the condensation of the compound with aldehydes or ketones.
Scientific Research Applications
2-[(2-Chloro-6-fluorobenzyl)sulfonyl]acetonitrile has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6-fluorobenzyl)sulfonyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids . This interaction can lead to the modification of enzyme activity or the disruption of cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: This compound is similar in structure but lacks the sulfonyl acetonitrile moiety.
2-Chloro-6-fluorobenzyl bromide: Similar to the chloride derivative but with a bromine atom instead of chlorine.
2-Chloro-6-fluorobenzaldehyde: This compound has an aldehyde group instead of the sulfonyl acetonitrile group.
Uniqueness
2-[(2-Chloro-6-fluorobenzyl)sulfonyl]acetonitrile is unique due to the presence of both the chloro-fluorobenzyl group and the sulfonyl acetonitrile moiety. This combination imparts distinct chemical properties and reactivity, making it a versatile compound in various chemical and biological applications .
Biological Activity
2-[(2-Chloro-6-fluorobenzyl)sulfonyl]acetonitrile is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound's unique structure, characterized by the presence of a chloro and fluorine substituent on a benzyl group, may influence its interaction with biological targets.
The molecular formula of this compound is C₉H₈ClFNO₂S. The presence of the sulfonyl group enhances its reactivity and potential interactions with biomolecules. The compound is typically synthesized through various organic reactions, including nucleophilic substitution and coupling reactions.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various bacterial strains. Studies have shown that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (MRSA) | 20 µM |
Escherichia coli | 40 µM |
Pseudomonas aeruginosa | 30 µM |
These results indicate that this compound has promising antibacterial activity, particularly against resistant strains like MRSA, which is critical in the context of rising antibiotic resistance.
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Cancer Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 (breast cancer) | 15 µM |
A549 (lung cancer) | 12 µM |
The compound's effectiveness at low concentrations suggests it could serve as a lead compound for further drug development in oncology.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors within microbial and cancerous cells. For instance, it may inhibit key metabolic pathways or disrupt protein synthesis, leading to cell death.
Case Studies
- Antibacterial Efficacy : A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial load when treated with the compound compared to control groups .
- Anticancer Properties : In a recent study published in Cancer Chemotherapy and Pharmacology, researchers reported that treatment with this compound led to a marked decrease in cell viability in MCF-7 cells, with evidence of apoptosis observed through flow cytometry analysis .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfonyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO2S/c10-8-2-1-3-9(11)7(8)6-15(13,14)5-4-12/h1-3H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJYBGFTLHJFFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)CC#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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